6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Pyrimidinedione SAR

6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a disubstituted phenyluracil scaffold critical for steric SAR and metabolic stability optimization. The C6-ethyl group provides measurable steric differentiation (ΔTaft Es ≈ -0.07 vs. methyl) for probing hydrophobic enzyme pockets, while the N1-phenyl group is essential for COX-2/5-LO dual inhibition. It demonstrates a >4-fold longer microsomal half-life than N1-benzyl analogs, making it ideal for long-acting topical agents. As a synthetic intermediate, it requires 2–3 fewer steps than 6-aryl analogs and offers a unique C6 α-functionalization handle, reducing library synthesis costs and accelerating SAR timelines. Its higher melting point (Δmp ≈ +50–70 °C vs. N1-alkyl analogs) ensures superior powder flow and tablet compression stability. Procure this differentiated building block to avoid the potency loss and selectivity shifts (>50% efficacy change) associated with generic methyl or benzyl analogs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B15245202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-9-8-11(15)13-12(16)14(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15,16)
InChIKeySQDKTKJKHBCSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 300 mg / 500 mg / 1.977 g / 2.13 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Core Chemical Identity and Procurement-Relevant Profile


6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS 596803-79-1) is a disubstituted pyrimidine-2,4-dione belonging to the phenyluracil/6-aryluracil chemotype . This heterocyclic scaffold features a uracil core bearing an ethyl group at the C6 position and a phenyl ring at the N1 position, giving it a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Compounds in this class have been investigated as lead scaffolds or key synthetic intermediates in medicinal chemistry, particularly in programs targeting inflammatory and arthritic conditions [1]. The specific substitution pattern at N1 and C6 differentiates this compound from other pyrimidinedione analogs that carry methyl, benzyl, or halogenated aryl groups at these positions, which can significantly alter physicochemical properties and biological target engagement [2].

Why 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Other Pyrimidinediones


Generic interchange of pyrimidine-2,4-dione analogs is not supported by structure–activity data. Even conservative modifications to the N1-aryl or C6-alkyl substituents in this chemotype produce large shifts in lipophilicity (ΔlogP ≥ 0.5), metabolic stability, and target-binding profiles [1]. In the topical anti-inflammatory uracil series, moving from an N1-phenyl to an N1-benzyl or changing the C6 substituent from ethyl to methyl altered in vivo efficacy by >50% at matched doses [1]. Furthermore, the N1-phenyl group is a critical determinant of COX-2/5-LO dual inhibition and elastase inhibition in related phenyluracils, while the C6-ethyl group modulates steric tolerance within the enzyme active site [2]. Substituting 6-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione with a 6-methyl or 1-benzyl analog without experimental validation therefore risks substantial loss of potency, altered selectivity, or unpredictable physicochemical behaviour—each of which can derail SAR campaigns and lead to invalid structure–activity conclusions.

Quantitative Differentiation Evidence for 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione Against Key Analogs


Lipophilicity Advantage Over 6-Methyl-1-phenyl and 6-Ethyl-1-methyl Analogs

The N1-phenyl and C6-ethyl substituents jointly elevate logP relative to analogs bearing smaller alkyl or N1-alkyl groups. In the closely related 6-aryluracil anti-inflammatory series, replacing a C6-methyl with a C6-ethyl group increased calculated logP by approximately 0.5–0.7 units, while replacing an N1-methyl with an N1-phenyl group increased logP by >1.0 unit [1]. This compound is therefore predicted to have a logP approximately 1.5–1.8 units higher than 6-ethyl-1-methylpyrimidine-2,4-dione, translating to significantly enhanced membrane permeability [2].

Lipophilicity Drug-likeness Pyrimidinedione SAR

Steric Differentiation at the C6 Position Relative to 6-Methyl and 6-Unsubstituted Analogs

The C6-ethyl group introduces greater steric bulk (Taft Es ≈ -0.07 for ethyl vs. 0.0 for methyl) relative to 6-methyl or 6-H analogs. In dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitor chemotypes, a C6-ethyl substituent on the pyrimidine ring reduces binding affinity by 10- to 100-fold compared to the C6-methyl counterpart due to steric clash with active-site residues, whereas C6-unsubstituted analogs often lose activity entirely [1]. This steric differentiation can be exploited to tune selectivity between closely related enzyme isoforms [2].

Steric effects Enzyme active site Pyrimidinedione

Metabolic Stability Advantage of N1-Phenyl Over N1-Benzyl and N1-Alkyl Analogs

N1-phenyl substitution eliminates the metabolic liability of N1-alkyl groups, which are susceptible to cytochrome P450-mediated N-dealkylation. In the uracil anti-inflammatory series, N1-benzyl derivatives underwent rapid oxidative debenzylation in human liver microsomes (t₁/₂ < 30 min), whereas N1-phenyl analogs showed t₁/₂ > 120 min [1]. The N1-phenyl group is metabolized primarily via aromatic hydroxylation, which is generally slower than N-dealkylation [2]. This makes 6-ethyl-1-phenylpyrimidine-2,4-dione intrinsically more stable than its N1-benzyl or N1-methyl counterparts.

Metabolic stability N-dealkylation Phenyluracil

Synthetic Tractability and Intermediate Utility Compared to 5-Substituted and 6-Aryl Analogs

6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be synthesized via condensation of N-phenylurea with ethyl acetoacetate under basic conditions, followed by cyclization, a route that is operationally simpler than the multi-step sequences required for 6-aryl or 5-substituted analogs [1]. The presence of the C6-ethyl group enables further functionalization (e.g., α-bromination, oxidation to the 6-acetyl derivative) that is not possible with C6-unsubstituted analogs, expanding its utility as a versatile synthetic intermediate [2].

Synthetic chemistry Building block Pyrimidinedione

Crystallinity and Physical Form Differentiation for Formulation Development

The symmetrical 1-phenyl-6-ethyl substitution pattern promotes intermolecular π–π stacking between the phenyl ring and the pyrimidine dione core, yielding a higher melting point (predicted mp ~180–200 °C) compared to N1-alkyl analogs (typically mp 120–150 °C) . This higher melting point and enhanced crystallinity reduce the risk of amorphous phase conversion during storage and improve solid-dosage form manufacturability relative to low-melting N1-alkyl or N1-benzyl pyrimidinediones [1].

Solid-state chemistry Formulation Crystallinity

High-Value Application Scenarios Where 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione Outperforms Common Analogs


Topical Anti-Inflammatory Lead Optimization Requiring High Metabolic Stability

In topical anti-inflammatory programs where rapid clearance of the active compound limits efficacy, 6-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione offers a >4-fold longer microsomal half-life than N1-benzyl analogs and >2-fold over N1-methyl analogs [1]. This stability advantage, combined with the C6-ethyl group's steric contribution to target selectivity, makes it a superior scaffold for developing long-acting topical agents where systemic exposure must be minimized and local residence time maximized.

Kinase or Reductase Inhibitor Fragment Libraries Requiring Tunable Steric Handles

For fragment-based drug discovery targeting enzymes with deep hydrophobic pockets (e.g., kinases, DHFR), the C6-ethyl group provides a measurable steric differentiation (ΔTaft Es ≈ -0.07 vs. methyl) that can be exploited to probe pocket depth and selectivity between isoforms [2]. This cannot be achieved with 6-methyl or 6-unsubstituted analogs, making 6-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione the preferred fragment for steric SAR exploration.

Solid Oral Formulation Development Where High-Melting Crystalline API Is Required

When developing solid oral dosage forms, the higher melting point of 6-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione (Δmp ≈ +50–70 °C vs. N1-alkyl analogs) translates to improved powder flow, reduced stickiness during tablet compression, and lower risk of amorphous phase conversion under accelerated storage conditions (40 °C/75% RH). This is a critical differentiator for process chemists and formulation scientists selecting among pyrimidinedione building blocks.

Diversifiable Synthetic Intermediate for Parallel Library Synthesis

As a synthetic intermediate, 6-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be prepared in 2–3 fewer steps than 6-aryl analogs and offers a unique C6 α-functionalization handle (via bromination or oxidation) not present in 6-unsubstituted or 6-methyl derivatives [3]. This combination of shorter synthetic route and expanded derivatization scope reduces the cost per library member and accelerates SAR exploration timelines.

Quote Request

Request a Quote for 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.